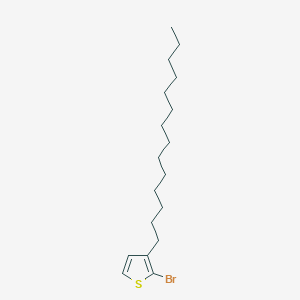

2-Bromo-3-tetradecylthiophene

Descripción

Significance of Thiophene-Based Conjugated Polymers in Organic Electronics Research

Thiophene-based conjugated polymers are a cornerstone of organic electronics. nih.govresearchgate.net Their exceptional optical and conductive properties, combined with their chemical and thermal stability, make them ideal for a wide range of applications, including organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). nih.govbeilstein-journals.org The ability to modify the polymer backbone and side chains allows for precise control over the material's electronic properties, such as the energy bandgap (HOMO-LUMO levels), which is a central goal in the synthetic chemistry of functional π-conjugated systems. nih.gov The introduction of alkyl side chains, for instance, enhances the solubility and processability of these polymers without significantly compromising their electronic performance. nih.gov

Thiophene-containing oligomers and polymers are frequently used for creating various conjugated materials due to their excellent electronic characteristics. nih.govrsc.org The versatility of thiophene (B33073) chemistry enables the synthesis of materials with diverse molecular architectures, from one-dimensional chains to three-dimensional networks, which is crucial for optimizing device performance. rsc.org

Role of Halogenated Thiophene Monomers in Polymer Synthesis

Halogenated thiophene monomers, such as 2-bromo-3-tetradecylthiophene, are instrumental in the synthesis of conjugated polymers through various cross-coupling reactions. rsc.orgresearchgate.net The bromine atom serves as a reactive site for polymerization, enabling the formation of well-defined polymer chains with high regioregularity. rsc.orgresearchgate.net Regioregularity, the controlled head-to-tail coupling of monomer units, is critical for achieving close packing of polymer chains, which in turn enhances electrical conductivity. nih.gov

The type of halogen on the thiophene monomer plays a significant role in the polymerization process. rsc.orgresearchgate.net For instance, in nickel-catalyzed catalyst transfer polycondensation, brominated monomers lead to a controlled polymerization, whereas chlorinated monomers result in an uncontrolled process. rsc.orgresearchgate.net This control is crucial for synthesizing polymers with specific molecular weights and low polydispersity, which are essential for predictable and reproducible device performance. nih.gov Ullmann coupling of halogenated aromatics is another widely used method for the on-surface synthesis of two-dimensional polymers and graphene nanoribbons, where the initial monomer structure dictates the final properties of the resulting π-conjugated polymer. nih.govrsc.org

Overview of Academic Research Directions for this compound and Its Polymer Derivatives

Academic research on this compound and its polymer derivatives, most notably poly[2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene] (PBTTT), is focused on several key areas:

Synthesis of Novel Polymers: Researchers are continuously exploring new synthetic routes and copolymerizations to create materials with enhanced properties. uhasselt.be This includes the synthesis of hybrid polymers with both alkyl and alkoxy side chains to fine-tune the electronic energy levels. uhasselt.be

Understanding Structure-Property Relationships: A significant portion of research is dedicated to understanding how the molecular structure, including side chain chemistry and homocoupling defects, influences the electronic and morphological properties of the resulting polymers. acs.org

Device Applications: A primary goal is the integration of these polymers into high-performance electronic devices. This includes their use in organic photodetectors, particularly for near-infrared (NIR) applications, where the intercalating system of PBTTT and a fullerene derivative has shown great promise. uhasselt.be

Advanced Characterization: Techniques like MALDI-ToF mass spectrometry are being employed to gain deeper insights into the structure of these complex polymers, including the detection of longer polymer chains and the analysis of structural defects. acs.org

Mechanical Properties: The glass transition temperature (Tg) is a critical property that determines the mechanical behavior of conjugated polymers. Research is underway to develop models that can predict the Tg based on the molecular structure, which is crucial for designing flexible and stretchable electronic devices. researchgate.net

Data Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 500199-09-7 |

| Molecular Formula | C₁₈H₃₁BrS |

| Molecular Weight | 359.41 g/mol |

| Appearance | Colorless to light yellow oil |

| Boiling Point | ~169-171 °C at 0.5 mmHg |

Table 2: Key Research Findings on PBTTT Derivatives

| Research Focus | Key Finding | Reference |

| Electronic Properties | Introduction of alkoxy side chains shifts the maximum absorption wavelength to longer wavelengths (redshift). | uhasselt.be |

| Polymer Synthesis | Palladium-catalyzed Stille cross-coupling is a common method for synthesizing PBTTT and its derivatives. | uhasselt.be |

| Structural Analysis | MALDI-ToF MS can be used to analyze homocoupling defects in alternating conjugated polymers. | acs.org |

| Device Performance | The PBTTT/PC61BM system is effective for cavity-enhanced NIR photodetection. | uhasselt.be |

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-3-tetradecylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31BrS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-20-18(17)19/h15-16H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUPSYVDGUEWMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC1=C(SC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70736788 | |

| Record name | 2-Bromo-3-tetradecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500199-09-7 | |

| Record name | 2-Bromo-3-tetradecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 3 Tetradecylthiophene Monomers

Regioselective Bromination of 3-Tetradecylthiophene (B52671) Precursors

The introduction of a single bromine atom onto the thiophene (B33073) ring of 3-tetradecylthiophene requires high regioselectivity to ensure the desired 2-bromo isomer is the major product. The electron-donating nature of the alkyl side chain at the 3-position activates the thiophene ring towards electrophilic substitution, primarily at the adjacent C2 and C5 positions. Due to steric hindrance from the alkyl chain, the C2 position is the most reactive site, allowing for selective monobromination. jcu.edu.au

The most widely employed and effective method for the regioselective synthesis of 2-bromo-3-alkylthiophenes is electrophilic bromination using N-bromosuccinimide (NBS). jcu.edu.auacs.org This reagent is favored for its ability to provide a low concentration of elemental bromine, which helps to prevent over-bromination. The reaction is typically carried out in a solvent mixture, such as chloroform (B151607) and acetic acid, ensuring that the 3-alkylthiophene starting material is fully dissolved. acs.org

The reaction proceeds with high selectivity, yielding 2-bromo-3-alkylthiophenes in high yields, often ranging from 70% to over 90%. jcu.edu.auacs.org The conditions are generally mild, and the reaction selectively targets the 2-position first before any significant bromination occurs at the 5-position. jcu.edu.au This high degree of regioselectivity is crucial for producing a monomer suitable for controlled polymerization.

Table 1: Electrophilic Bromination of 3-Alkylthiophenes with NBS

| Starting Material | Reagent | Solvent | Key Feature | Typical Yield | Reference |

|---|---|---|---|---|---|

| 3-Alkylthiophene | N-Bromosuccinimide (NBS) | Chloroform/Acetic Acid | High regioselectivity for the 2-position | 70-95% | jcu.edu.auacs.org |

While NBS is the predominant reagent, alternative methods for the halogenation of 3-alkylthiophenes have been explored. One notable "green" approach utilizes a combination of an ammonium (B1175870) halide salt, such as ammonium bromide (NH4Br), and hydrogen peroxide (H2O2) in an acetic acid solvent. jcu.edu.aucdnsciencepub.com This system generates the electrophilic bromine species in situ. Studies have shown that this method can achieve yields and regioselectivities comparable to those obtained with NBS for the bromination of various thiophene derivatives. jcu.edu.aucdnsciencepub.com This approach avoids the use of halogenated solvents and is more atom-economical.

Other halogenations, such as iodination, can also be performed. For instance, using N-iodosuccinimide (NIS) can introduce an iodine atom at the 2-position. However, iodination of 3-alkylthiophenes with NIS in acetic acid has been reported to sometimes generate the isomeric 5-iodo-3-alkylthiophene as a byproduct, which can be difficult to remove completely. jcu.edu.au This highlights the superior regioselectivity often found in bromination reactions for these substrates.

Table 2: Alternative Halogenation Methods for 3-Alkylthiophenes

| Halogenation Type | Reagents | Solvent | Advantages/Disadvantages | Reference |

|---|---|---|---|---|

| Bromination | Ammonium Bromide / Hydrogen Peroxide | Acetic Acid | Greener alternative, comparable yield to NBS | jcu.edu.aucdnsciencepub.com |

| Iodination | N-Iodosuccinimide (NIS) | Acetic Acid | Can produce isomeric byproducts (5-iodo) | jcu.edu.au |

Chemical Purity and Isomeric Considerations in Monomer Synthesis

The chemical and isomeric purity of 2-bromo-3-tetradecylthiophene is paramount for its use in polymerization. The properties of the resulting polymer, such as regioregularity and electronic performance, are directly influenced by the quality of the monomer. The primary isomeric impurity of concern during the bromination of 3-tetradecylthiophene is 2,5-dibromo-3-tetradecylthiophene. acs.org This di-substituted product arises if an excess of the brominating agent is used or if reaction conditions are not carefully controlled. jcu.edu.au

While monobromination strongly favors the 2-position, the formation of 5-bromo-3-tetradecylthiophene is a theoretical possibility, though it is not typically observed as a significant byproduct under standard electrophilic bromination conditions due to the directing effect of the alkyl group. jcu.edu.au Purity is typically assessed using techniques like Gas Chromatography/Mass Spectrometry (GC/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org Purification to remove unreacted starting material and di-brominated byproducts is usually accomplished through distillation or column chromatography. acs.orgmdpi.com Achieving a purity of over 99% is often the goal for polymerization-grade monomers. acs.org

Scalability and Efficiency of Monomer Preparation for Polymerization

The synthesis of this compound is considered both efficient and scalable. The precursor, 3-tetradecylthiophene, can be prepared in high yields (often 60-85%) via robust Kumada coupling reactions. google.comacs.org The subsequent regioselective bromination with NBS is also highly efficient, with reported yields frequently exceeding 90% for analogous 3-alkylthiophenes. acs.org

Compound Index

Polymerization Chemistry of 2 Bromo 3 Tetradecylthiophene

Metal-Catalyzed Cross-Coupling Polymerizations for Regioregular Structures

The creation of regioregular poly(3-alkylthiophene)s is predominantly achieved through metal-catalyzed cross-coupling reactions. These methods rely on the selective formation of carbon-carbon bonds between monomer units, facilitated by transition metal catalysts, most notably nickel and palladium complexes. The choice of catalyst and polymerization method dictates the degree of regiochemical control, influencing the resulting polymer's structural perfection and, consequently, its electronic and optical properties. For 3-substituted thiophenes like 2-bromo-3-tetradecylthiophene, where the substituent is at the 3-position, three possible couplings can occur: head-to-tail (2-5'), head-to-head (2-2'), and tail-to-tail (5-5'). cmu.edu A high degree of head-to-tail coupling is desirable as it leads to a more planar polymer backbone, enhancing conjugation and facilitating charge transport. cmu.edu

Nickel-Catalyzed Polycondensations

Nickel-based catalysts are widely employed for the synthesis of regioregular poly(3-alkylthiophene)s due to their efficiency and ability to promote a chain-growth polymerization mechanism. This allows for control over the polymer's molecular weight and results in narrow molecular weight distributions.

Grignard Metathesis (GRIM) polymerization is a robust and widely used method for synthesizing high molecular weight, regioregular P3ATs at room temperature. nii.ac.jp The process begins with the treatment of a 2,5-dihalo-3-alkylthiophene monomer with a Grignard reagent, such as an alkylmagnesium halide, which results in a magnesium-halogen exchange. researchgate.net This in-situ formation of a thienyl Grignard reagent is then followed by the addition of a nickel catalyst, typically Ni(dppp)Cl2 (dppp = 1,3-bis(diphenylphosphino)propane), which initiates the cross-coupling polymerization. cmu.edu

Table 1: Representative Data for GRIM Polymerization of Long-Chain 3-Alkylthiophene Monomers

| Monomer | Catalyst | Mn (kDa) | PDI (Mw/Mn) | Regioregularity (%) |

|---|---|---|---|---|

| 2,5-Dibromo-3-dodecylthiophene | Ni(dppp)Cl2 | 22.5 | 1.4 | >98 |

Note: This data is for analogous compounds and serves as a representative example of the results achievable with the GRIM method.

The McCullough method was one of the first techniques developed to produce highly regioregular P3ATs. nih.gov The original method involves the regioselective lithiation of 2-bromo-3-alkylthiophene at the 5-position using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures. This is followed by transmetalation with a magnesium halide to form the Grignard reagent, which is then polymerized using a nickel catalyst such as Ni(dppp)Cl2. cmu.edu This method yields polymers with nearly 100% HT couplings. nih.gov

Variants of the McCullough method have been developed to improve upon the original procedure, for instance, by using alternative metalating agents or modified catalysts to enhance control over the polymerization. These methods are foundational in the synthesis of high-purity, electronically active polythiophenes.

The Rieke method provides an alternative route to generate the necessary organometallic intermediate for polymerization. This technique utilizes highly reactive "Rieke zinc" (Zn*), which is prepared by the reduction of ZnCl2. chemrxiv.org This activated zinc undergoes selective oxidative addition to 2,5-dibromo-3-alkylthiophenes to form a mixture of organozinc isomers. cmu.edu The subsequent addition of a nickel or palladium catalyst, such as Ni(dppe)Cl2 (dppe = 1,2-bis(diphenylphosphino)ethane) or Pd(dppf)Cl2, initiates the polymerization. chemrxiv.org

A key advantage of the Rieke method is its high regioselectivity, which can be controlled by the choice of catalyst. Nickel catalysts with sterically demanding phosphine (B1218219) ligands tend to favor the formation of highly regioregular head-to-tail coupled polymers. cmu.edu

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are also effective for the polymerization of thiophene (B33073) derivatives and are particularly useful in Stille coupling reactions for the synthesis of alternating copolymers.

Stille coupling is a versatile cross-coupling reaction that involves the reaction of an organotin compound (organostannane) with an organic halide in the presence of a palladium catalyst. cmu.edu In the context of polymer chemistry, this method is exceptionally useful for creating alternating copolymers by reacting a dihalo-monomer with a distannyl-monomer.

For the synthesis of an alternating copolymer containing 3-tetradecylthiophene (B52671) units, this compound could be coupled with a distannylated comonomer. The choice of the comonomer allows for the tuning of the resulting copolymer's electronic and physical properties. The polymerization is typically catalyzed by a Pd(0) complex, such as Pd(PPh3)4 or Pd2(dba)3, often in the presence of a phosphine ligand. riekemetals.com

The Stille reaction is known for its tolerance to a wide variety of functional groups, which allows for the synthesis of a diverse range of functional conjugated polymers. cmu.edu While specific examples detailing the Stille polymerization of this compound are not extensively documented, the general principles are well-established for other thiophene-based monomers.

Table 2: Illustrative Example of Stille Coupling for Alternating Copolymers

| Dihalo-monomer | Distannyl-monomer | Catalyst | Mn (kDa) | PDI (Mw/Mn) |

|---|---|---|---|---|

| Dibromo-derivative | 2,5-bis(trimethylstannyl)thiophene | Pd(PPh3)4 | 5 - 20 | 1.9 - 2.5 |

Note: This data represents typical results for Stille coupling polymerizations of thiophene-based monomers and is intended to be illustrative.

Suzuki-Miyaura Coupling Polymerization

Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction used for the formation of carbon-carbon bonds. nih.gov In the context of polymer chemistry, it is adapted to form polymer chains by reacting a dihalo-monomer with a diboronic acid or ester monomer. For this compound, this typically involves its conversion to a boronic acid or ester derivative to react with a halogenated counterpart, or by using the bromo-monomer directly in a catalyst-transfer polycondensation (CTP) process.

A particularly effective variant is the Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP). This method exhibits characteristics of a chain-growth polymerization, allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersity. rsc.org The mechanism involves the palladium catalyst "walking" along the growing polymer chain. The polymerization of a triolborate-type fluorene (B118485) monomer, an analogue to thiophene systems, demonstrated that SCTP could proceed rapidly via a living polymerization mechanism, enabling the synthesis of high-molecular-weight polymers (Mn up to 69 kg mol⁻¹) with narrow dispersity (ĐM = 1.14–1.38). rsc.org This level of control is crucial for producing materials with predictable and reproducible electronic properties.

The general reaction conditions for Suzuki-Miyaura coupling are considered mild and tolerant of a wide range of functional groups. nih.gov A typical system for the polymerization of a thiophene monomer might involve a palladium catalyst like Pd(PPh₃)₄, a base such as K₃PO₄, and a solvent system like a dioxane/water mixture. nih.gov

Table 1: Example Conditions for Suzuki-Miyaura Cross-Coupling of Thiophene Derivatives

| Parameter | Condition | Source |

| Catalyst | Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine)) | nih.gov |

| Monomers | Aryl boronic acid and 2-bromo-5-(bromomethyl)thiophene | nih.gov |

| Base | K₃PO₄ (Potassium phosphate) | nih.gov |

| Solvent | 1,4-dioxane/H₂O (4:1) | nih.gov |

| Temperature | 90°C | nih.gov |

Note: This table represents typical conditions for a related thiophene system, illustrating the general approach.

Direct Arylation Polymerization (DArP) for Sustainable Synthesis

Direct Arylation Polymerization (DArP) has emerged as a more sustainable and atom-economical alternative to traditional cross-coupling methods like Suzuki and Stille polymerizations. rsc.orgrsc.org DArP creates C-C bonds by activating a C-H bond, thereby eliminating the need to pre-functionalize one of the monomers with an organometallic reagent (like a boronic acid or organostannane). rsc.org This reduces the number of synthetic steps required to prepare the monomers, minimizes toxic reagent use, and decreases hazardous waste production. rsc.org

For the synthesis of poly(3-tetradecylthiophene), DArP involves the direct coupling of this compound with a C-H bond on another monomer unit. This process is typically catalyzed by palladium complexes. nih.gov The reaction proceeds through a C-H activation pathway, which significantly streamlines the synthesis process compared to Suzuki polymerization. rsc.orgrsc.org

Research has focused on making DArP even more sustainable by exploring the use of greener solvents and non-noble metal catalysts. rsc.orgdntb.gov.ua For instance, aqueous palladium-catalyzed DArP has been successfully applied to 2-bromothiophene (B119243) derivatives. nih.gov Furthermore, low-cost and sustainable copper catalysts have been investigated for DArP of fluorinated arylene conjugated polymers, showing promise for broader applications. researchgate.net The sustainability of DArP positions it as a key methodology for the large-scale, environmentally conscious production of conjugated polymers.

Polymerization Mechanism and Kinetic Control

The mechanism of polymerization—whether it follows a chain-growth or step-growth pathway—profoundly influences the final properties of the polymer, including its molecular weight and dispersity.

Chain-Growth Polymerization Characteristics and Living Systems

Chain-growth polymerization, also known as addition polymerization, involves the sequential addition of monomers to a growing polymer chain at an active center. resolvemass.capediaa.com A key characteristic is that high molecular weight polymers are formed early in the reaction, while monomer is still present. resolvemass.ca

Catalyst-transfer polycondensation (CTP) methods, including Suzuki-Miyaura CTP (SCTP) and nickel-catalyzed versions, allow for the synthesis of conjugated polymers like poly(3-alkylthiophene)s via a chain-growth mechanism. In these systems, the catalyst remains associated with the growing chain end, facilitating the sequential insertion of monomer units. This "living" characteristic, where termination and chain-transfer reactions are suppressed, enables precise control over the polymer's molecular weight and allows for the synthesis of block copolymers. rsc.org The polymerization of some 2-halogenated-3-substituted thiophenes can also be initiated by Brønsted acids to proceed through a cationic chain-growth mechanism. researchgate.net

Step-Growth Polymerization Pathways

Step-growth polymerization involves the reaction between any two molecules (monomers, dimers, oligomers), leading to a gradual increase in molecular weight throughout the course of the reaction. resolvemass.calibretexts.org High molecular weight polymer is only achieved at very high monomer conversion. resolvemass.ca

Traditional cross-coupling reactions, when not performed under catalyst-transfer conditions, typically follow a step-growth pathway. In a standard Suzuki polymerization, for example, monomers react to form dimers, which then react with other dimers or monomers to form tetramers, and so on. The polymer chain grows from two ends, and any two oligomers can react. libretexts.org This process makes it more challenging to precisely control the molecular weight and often results in polymers with a broader polydispersity index compared to living chain-growth methods.

Control over Molecular Weight and Polydispersity Index

The ability to control the molecular weight (MW) and polydispersity index (PDI, or Đ) is critical for tailoring the physical and electronic properties of conjugated polymers. nih.gov A lower PDI indicates a more uniform distribution of polymer chain lengths, which is often desirable for achieving optimal performance in electronic devices.

Influence of Catalyst/Initiator Systems on Polymerization Control

The choice of the catalyst and initiator system is the most critical factor in controlling the polymerization of this compound.

In catalyst-transfer polycondensation, the nature of the catalyst directly impacts the "livingness" of the polymerization. For nickel-catalyzed CTP, brominated thiophene monomers have been shown to lead to a controlled polymerization, whereas chlorinated monomers result in an uncontrolled process. This control allows for the synthesis of polymers with specific, predictable molecular weights and low polydispersity.

For Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP), the initiating system plays a crucial role. An iodobenzene (B50100) derivative combined with a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., t-Bu₃P) has been shown to effectively initiate the polymerization of a fluorene-based monomer, yielding well-defined polymers. rsc.org The ratio of monomer to initiator can be used to target a specific degree of polymerization, and thus, a specific molecular weight.

The table below summarizes the effect of different polymerization approaches on the control over polymer characteristics for polythiophenes and related conjugated polymers.

Table 2: Influence of Polymerization Method on MW and PDI Control

| Polymerization Method | Typical Mechanism | Control over MW | Typical PDI (Đ) | Key Factors |

| Standard Suzuki Coupling | Step-Growth | Difficult | Broad (>2.0) | Stoichiometry, reaction time |

| Direct Arylation (DArP) | Step-Growth | Moderate | Broad (>1.5) | Catalyst, ligand, additives |

| Ni-catalyzed CTP | Chain-Growth (Living) | Good | Narrow (<1.5) | Catalyst, initiator, monomer purity |

| Suzuki-Miyaura CTP (SCTP) | Chain-Growth (Living) | Excellent | Narrow (1.1-1.4) | Initiating system, temperature, solvent |

These living, chain-growth methods provide powerful tools for synthesizing well-defined poly(3-tetradecylthiophene) with tailored molecular weights and narrow molecular weight distributions, which is essential for high-performance organic electronic applications.

Strategies for Achieving Low Dispersity

Dispersity (Đ), also known as the polydispersity index (PDI), is a measure of the distribution of molecular weights in a given polymer sample. A low dispersity (Đ close to 1.0) indicates a more uniform population of polymer chains, which is often desirable for achieving highly ordered microstructures and predictable material properties. Several controlled polymerization techniques have been employed to synthesize poly(3-alkylthiophene)s with low dispersity.

Grignard Metathesis (GRIM) polymerization is a prominent method for synthesizing regioregular poly(3-alkylthiophene)s with controlled molecular weights and narrow molecular weight distributions. core.ac.uk This method proceeds through a quasi-"living" chain-growth mechanism, where the molecular weight of the resulting polymer is a function of the molar ratio of the monomer to the nickel initiator. core.ac.uk Kinetic studies have demonstrated that by carefully controlling this ratio, it is possible to produce polymers with predetermined molecular weights and relatively low dispersities, typically in the range of 1.2 to 1.5. core.ac.uk The concentration of the nickel catalyst, such as Ni(dppp)Cl2, also plays a crucial role; higher catalyst concentrations can lead to polymers with narrower polydispersities (Đ < 1.5). cmu.edu

Kumada catalyst-transfer polycondensation (KCTP) is another powerful technique for achieving controlled synthesis of poly(3-alkylthiophene)s. This method also exhibits characteristics of a living polymerization, allowing for the synthesis of polymers with molecular weights that can be controlled by the monomer-to-catalyst ratio. The choice of ligand on the nickel catalyst can significantly impact the control over the polymerization and the resulting dispersity. For instance, the use of moderately hindered 1,3-bis(diarylphosphino)propane ligands has been shown to provide well-controlled polymerization, yielding poly(3-hexylthiophene)s with high molecular weights and low dispersities. rsc.org

The following table summarizes representative data on the controlled polymerization of various 3-alkylthiophenes, illustrating the effect of different polymerization conditions on the resulting molecular weight and dispersity. While specific data for this compound is limited, the data for analogous poly(3-alkylthiophene)s provide valuable insights into the achievable control.

| Monomer | Polymerization Method | Catalyst/Initiator | [Monomer]/[Initiator] Ratio | Mn (kDa) | Đ (Mw/Mn) |

| 2-bromo-3-decylthiophene | GRIM | Ni(dppp)Cl₂ | 50 | 12.5 | 1.35 |

| 2-bromo-3-decylthiophene | GRIM | Ni(dppp)Cl₂ | 100 | 24.8 | 1.42 |

| 2-bromo-3-hexylthiophene | KCTP | Ni(IPr)(acac)₂ | 200 | 38.2 | 1.15 |

| 2-bromo-3-hexylthiophene | KCTP | Ni(IPr)(acac)₂ | 1000 | 185.0 | 1.21 |

End-Group Functionalization of Poly(3-tetradecylthiophene)

The ability to introduce specific functional groups at the chain ends of poly(3-tetradecylthiophene) opens up possibilities for creating more complex macromolecular architectures, such as block copolymers, and for tailoring the polymer's interaction with other materials or surfaces. In-situ end-group functionalization is a versatile strategy that can be readily implemented in living polymerization systems like GRIM.

The living nature of the GRIM polymerization, where the nickel catalyst remains attached to the polymer chain end, allows for quenching the polymerization with a variety of reagents to introduce desired end groups. By adding a Grignard reagent (RMgX) after the monomer has been consumed, the "R" group can be effectively "capped" onto the polymer chain. cmu.edu This one-pot method provides a straightforward route to a wide range of end-functionalized poly(3-alkylthiophene)s. cmu.edu

Another approach involves the use of functionalized initiators or terminating agents in catalyst-transfer polycondensation methods. For instance, Negishi catalyst-transfer polycondensation using a zincate complex allows for the direct synthesis of chain-end-functionalized poly(3-hexylthiophene)s with benzyl (B1604629) alcohol, phenol, and benzoic acid groups without the need for protecting groups. figshare.comresearchgate.net This method also provides excellent control over molecular weight and results in low dispersity polymers. figshare.comresearchgate.net Direct arylation polycondensation can also be employed to install aryl groups at the chain ends using aryl bromides or iodides as capping agents. tdl.org

Synthesis of Block Copolymers Incorporating 3-Tetradecylthiophene Units

The synthesis of block copolymers containing a poly(3-tetradecylthiophene) segment allows for the combination of the semiconducting properties of the polythiophene block with the properties of other polymer blocks, leading to materials with unique self-assembly behaviors and functionalities.

A common strategy for synthesizing such block copolymers is to use an end-functionalized poly(3-alkylthiophene) as a macroinitiator for the polymerization of a second monomer. For example, a hydroxyl-terminated poly(3-alkylthiophene) can initiate the ring-opening polymerization of lactones or other cyclic monomers to form a rod-coil block copolymer.

Sequential monomer addition in a living polymerization system like GRIM is another powerful method for creating all-conjugated block copolymers. core.ac.uk In this approach, after the first monomer (e.g., this compound) is polymerized, a second thiophene-based monomer is added to the living polymer chains, resulting in the formation of a diblock copolymer. core.ac.ukresearchgate.net This technique has been used to synthesize various poly(3-alkylthiophene)-b-poly(3-alkyl'thiophene) block copolymers. core.ac.uk

Furthermore, a combination of different controlled polymerization techniques can be employed. For instance, a poly(3-hexylthiophene) block can be synthesized via GRIM polymerization, followed by a transformation of the active chain end into an initiator for atom transfer radical polymerization (ATRP) to grow a second block, such as polystyrene or poly(methyl methacrylate). researchgate.net

Advanced Manufacturing Techniques for Polymerization

To move from laboratory-scale synthesis to industrial production, advanced manufacturing techniques that offer high reproducibility, scalability, and improved environmental footprint are essential.

Flow Synthesis Methodologies for Reproducibility

Continuous-flow synthesis has emerged as a promising technology for the production of conjugated polymers with precise control and excellent batch-to-batch reproducibility. In a flow reactor, reagents are continuously pumped and mixed, and the reaction occurs as the mixture flows through a temperature-controlled reaction coil. This setup allows for precise control over reaction parameters such as temperature, residence time, and stoichiometry, leading to polymers with well-defined molecular weights and low dispersities. nih.gov

For the GRIM polymerization of 3-alkylthiophenes, flow synthesis has been shown to enable ultrafast polymerization with high throughput. rsc.org One of the challenges in batch GRIM polymerization is the poor solubility of the nickel catalyst, which can affect reproducibility. In a flow system, strategies such as using co-solvents to dissolve the catalyst have been successfully implemented, leading to a highly reproducible process. rsc.org The ability to rapidly screen reaction conditions and scale up production by simply extending the operation time makes flow synthesis a highly attractive method for the industrial manufacturing of poly(3-tetradecylthiophene).

Aqueous-Phase Polymerization for Environmental Considerations

Conventional polymerization methods for poly(3-alkylthiophene)s typically rely on organic solvents, which can have significant environmental and safety drawbacks. The development of polymerization methods in aqueous media is therefore a key goal for green polymer chemistry. While the direct polymerization of hydrophobic monomers like this compound in water is challenging, techniques such as miniemulsion polymerization can be employed.

In a miniemulsion polymerization, the hydrophobic monomer is dispersed as nanoscale droplets in a continuous aqueous phase, stabilized by a surfactant. The polymerization is then initiated within these nanoreactors. This technique has been shown to increase the rate of step-growth polymerizations and can lead to high molecular weight polymers. Although not yet widely reported for poly(3-alkylthiophene)s, this approach holds promise for a more environmentally friendly synthesis route. Another strategy involves post-polymerization modification to render the polymer water-dispersible. For example, poly(3-hexylthiophene) has been functionalized with pyridine (B92270) units, allowing for the formation of stable nanoparticles in water through a nanoprecipitation process assisted by a hydrophilic polymer. nih.gov While this is not a direct aqueous polymerization, it facilitates the processing of the polymer in an aqueous environment.

Elucidating Structure Property Relationships in Poly 3 Tetradecylthiophene Systems

Impact of Regioregularity on Optoelectronic Performance and Charge Transport

Regioregularity (RR) in P3ATs refers to the precision of the head-to-tail (HT) coupling of the monomer units during polymerization. A high degree of HT coupling results in a chemically regular polymer chain, which is a prerequisite for efficient self-assembly and high charge carrier mobility. In contrast, head-to-head (HH) or tail-to-tail (TT) defects introduce kinks and twists in the polymer backbone, disrupting π-conjugation and hindering the formation of well-ordered crystalline domains.

For poly(3-hexylthiophene) (P3HT), a close analog of P3TDT, the effect of regioregularity is well-documented. High RR (typically >95%) P3HT exhibits significantly enhanced charge carrier mobility compared to its regiorandom counterpart. acs.orgresearchgate.net This enhancement is attributed to the ability of regioregular chains to adopt a planar conformation, which facilitates strong interchain π-π stacking. This ordered packing creates pathways for charge carriers to hop between adjacent chains, a critical step in charge transport. A decrease in regioregularity, even by a few percent, can lead to a significant increase in energetic disorder due to fluctuations in the distance between polymer backbones, resulting in a decrease in charge-carrier mobility by as much as a factor of 10. acs.org

Furthermore, the degree of regioregularity has a profound effect on the optical properties of the polymer. The extended conjugation in highly regioregular P3ATs leads to a red-shift in the UV-Vis absorption spectrum, indicative of a smaller bandgap. researchgate.net The presence of well-defined vibronic shoulders in the absorption spectra of thin films is a hallmark of ordered, aggregated structures, which are only possible with high regioregularity. Therefore, controlling the regioregularity during the synthesis of P3TDT is a critical parameter for optimizing its performance in optoelectronic applications.

| Property | High Regioregularity (>95% HT) | Low Regioregularity |

| Chain Conformation | Planar, extended | Twisted, coiled |

| Solid-State Packing | Ordered, crystalline lamellae | Amorphous, disordered |

| π-π Stacking | Close and efficient | Disrupted and inefficient |

| Charge Carrier Mobility | High (e.g., up to 10⁻² - 0.1 cm²/Vs for P3HT) | Low |

| Optical Absorption | Red-shifted, distinct vibronic features | Blue-shifted, featureless |

Correlation Between Molecular Weight, Polydispersity, and Supramolecular Assembly

The molecular weight (MW) and polydispersity index (PDI) of P3TDT are crucial parameters that govern its processing and the resulting solid-state morphology. The length of the polymer chains directly influences their ability to self-assemble into ordered structures. Generally, an increase in MW for P3ATs leads to a higher degree of crystallinity and higher crystalline melting temperatures. nih.gov This is because longer chains have a greater capacity for intermolecular interactions, promoting more stable crystalline lamellae.

The charge carrier mobility in P3AT films is also strongly dependent on MW. Studies on P3HT have shown a significant increase in mobility with increasing MW, often spanning several orders of magnitude, before plateauing at very high molecular weights. ntu.edu.twresearchgate.net Longer polymer chains can act as "tie chains" that bridge different crystalline domains or amorphous regions, providing more continuous pathways for charge transport and reducing the number of performance-limiting grain boundaries. ntu.edu.tw However, excessively high MW can negatively impact solubility, making solution processing more challenging.

Polydispersity, which describes the distribution of molecular weights within the polymer sample, also plays a role. A low PDI (i.e., a more uniform chain length) is generally desirable for achieving highly ordered and reproducible film morphologies. The supramolecular assembly of P3ATs into structures like nanofibrils is sensitive to both MW and RR. nih.gov For instance, in P3HT, low-RR polymers tend to form long nanofibrils, while high-RR polymers form short nanofibrils, with a critical dependence on the molecular weight. nih.gov

| Molecular Weight (P3HT) | Effect on Crystallinity | Effect on Melting Temp. | Field-Effect Mobility (cm²/Vs) |

| Low (~15 kDa) | Lower | Lower | Decreased |

| Medium (~39 kDa) | Higher | Higher | Optimal (~3.6% PCE in solar cells) nih.gov |

| High (~72 kDa) | Highest | Highest | Can decrease due to processing issues |

Role of the Tetradecyl Side Chain in Solubility, Interchain Packing, and Aggregation Phenomena

The alkyl side chain at the 3-position of the thiophene (B33073) ring is not merely a passive substituent; it plays an active and critical role in defining the material's properties. The primary function of the side chain is to impart solubility in common organic solvents, enabling solution-based processing techniques like spin-coating and printing. The long tetradecyl (C14) chain in P3TDT is expected to provide excellent solubility.

However, the length of the side chain introduces a fundamental trade-off. While longer chains improve solubility, they also increase the distance between the conjugated backbones. researchgate.net The crystal structure of P3ATs consists of lamellae of stacked polymer backbones separated by interdigitated alkyl side chains. Increasing the side chain length from hexyl (C6) to dodecyl (C12) generally increases the lamellar spacing. researchgate.net This increased separation can reduce the electronic coupling between chains, potentially lowering interchain charge transport efficiency.

The side chain also influences the polymer's aggregation behavior in solution, which is a precursor to the final solid-state morphology. acs.org The choice of solvent and the interactions between the solvent and the alkyl side chains can dictate the pathway of self-assembly. acs.orgbohrium.com Longer side chains can lead to different aggregation kinetics and thermodynamics, affecting the formation of ordered structures upon casting from solution. Therefore, the tetradecyl group in P3TDT is a key design element that balances the requirement for good processability with the need for efficient interchain electronic communication.

| Side Chain | Solubility | Interchain π-π Stacking Distance | Impact on Morphology |

| Butyl (C4) | Lower | Potentially closer | May favor strong aggregation |

| Hexyl (C6) | Good | Balanced | Well-studied, forms ordered nanofibrils |

| Dodecyl (C12) | High | Increased | Alters lamellar spacing |

| Tetradecyl (C14) | Very High | Further Increased | Enhances processability, may reduce interchain hopping |

Polymorphic Behavior and Its Implications for Electronic Device Performance

Polymorphism, the ability of a material to exist in more than one crystalline form, is a common phenomenon in organic semiconductors and has significant implications for device performance. nih.govrsc.org Different polymorphs of the same material can exhibit distinct molecular packing arrangements, such as variations in the π-π stacking distance or the herringbone angle between adjacent molecules. These structural differences directly translate into different electronic properties, including charge carrier mobility and optical absorption.

For P3ATs, different processing conditions (e.g., choice of solvent, annealing temperature, deposition rate) can lead to the formation of different polymorphic structures. For example, two distinct polymorphs have been identified for P3HT, with one form showing a more favorable packing for charge transport than the other. acs.org The presence of a substrate surface during crystallization can also induce the formation of unique polymorphs that are not observed in the bulk material. nih.gov

The performance of an electronic device, such as an organic field-effect transistor (OFET) or a solar cell, is highly sensitive to the specific polymorph present in the active layer. A polymorph with closer π-π stacking and greater electronic coupling will generally yield higher charge mobility and better device performance. Therefore, understanding and controlling the polymorphic landscape of P3TDT is essential for fabricating devices with optimized and reproducible characteristics. The competition between different crystalline phases during film formation is a critical factor that must be managed to unlock the material's full potential.

Fundamental Mechanisms of Charge Carrier Generation, Transport, and Recombination in Polymer Films

The operation of optoelectronic devices based on P3TDT films involves a sequence of fundamental photophysical and electronic processes:

Charge Carrier Generation: In photovoltaic applications, the process begins with the absorption of a photon by the polymer, creating an exciton (B1674681) (a bound electron-hole pair). For efficient charge generation, this exciton must diffuse to an interface with an electron acceptor material (like a fullerene derivative) where the electron and hole can be separated. nih.gov In single-component films, such as in a transistor, charge carriers are typically injected from the electrodes. Photoexcitation in pure P3AT films can also lead to charge carrier formation through the dissociation of polaron pairs on adjacent chains. utoledo.edu

Charge Transport: Once free, these charge carriers (holes in the case of P3TDT) must travel through the polymer film. Transport occurs via a hopping mechanism, where charges move between localized states. This process can be divided into two main pathways: intrachain transport along a single polymer backbone and interchain transport between adjacent chains. nih.gov Intrachain transport is typically very fast but is limited by the length of the conjugated segment and the presence of defects. Interchain hopping is often the rate-limiting step and is highly dependent on the degree of molecular order and π-π stacking, as discussed in previous sections. nih.gov Charge transport in semicrystalline polymers like P3TDT is complex, occurring through both the ordered crystalline regions and the disordered amorphous regions. ntu.edu.tw

Recombination: Recombination is the process where charge carriers are annihilated, which is generally a loss mechanism in devices. Geminate recombination occurs when an electron and hole that originated from the same exciton recombine before becoming free carriers. nih.govacs.org Non-geminate (or bimolecular) recombination involves the meeting of a free electron and a free hole that are migrating through the material. kyoto-u.ac.jp The rate of recombination is highly dependent on the charge carrier mobility and the morphology of the film. Well-ordered morphologies with balanced charge transport can help to minimize recombination losses and improve device efficiency. nih.gov

Understanding these fundamental mechanisms is crucial for interpreting device characteristics and for designing new materials and device architectures with improved performance.

Advanced Research Applications of Poly 3 Tetradecylthiophene Based Materials in Organic Electronics

Organic Field-Effect Transistors (OFETs)

Poly(3-tetradecylthiophene)-based materials are extensively investigated for their application in Organic Field-Effect Transistors (OFETs), which are key components in flexible displays, sensors, and RFID tags. The performance of these OFETs is largely determined by the charge carrier mobility of the semiconducting polymer layer.

Optimization of Charge Carrier Mobility

The charge carrier mobility in P3TT-based OFETs is intrinsically linked to the molecular ordering and crystallinity of the polymer film. Several factors are crucial in optimizing this mobility:

Regioregularity: The arrangement of the alkyl side chains along the polymer backbone, known as regioregularity, has a profound impact on the ability of the polymer chains to self-assemble into well-ordered structures. A high degree of regioregularity (Head-to-Tail, HT coupling) promotes planarization of the polymer backbone and facilitates close π-π stacking between adjacent chains. This ordered packing creates efficient pathways for charge transport, thereby increasing the charge carrier mobility. Research on similar poly(3-alkylthiophene)s (P3ATs) has shown a direct correlation between higher regioregularity and enhanced field-effect mobility. For instance, studies on poly(3-hexylthiophene) (P3HT) have demonstrated that increasing the regioregularity from 91% to over 99% can drastically improve hole transport mobility. This principle is directly applicable to P3TT, where a more ordered structure is expected to yield higher mobility.

Molecular Weight: The molecular weight of the polymer also plays a significant role. Higher molecular weight polymers, with longer polymer chains, can facilitate better interconnectivity between crystalline domains within the film, which is beneficial for charge transport. However, there is often an optimal molecular weight range that balances good film-forming properties and efficient charge transport. stanford.eduacs.org

Side-Chain Length: While the tetradecyl side chain in P3TT ensures good solubility, the length of the alkyl side chain in P3ATs can influence the intermolecular packing and, consequently, the charge carrier mobility. While excessively long side chains can sometimes hinder close packing due to steric effects, studies on P3ATs with varying side-chain lengths, such as poly(3-octylthiophene) (P3OT), have shown that with appropriate surface treatments, high mobilities can be achieved. researcher.life

Table 1: Influence of Regioregularity on the Performance of Poly(3-hexylthiophene)-based OFETs A representative dataset illustrating the general trend applicable to poly(3-alkylthiophene)s.

| Sample | Regioregularity (%) | Molecular Weight (Mn, KDa) | Hole Mobility (cm²/Vs) |

| 1 | >99 | 40 | High |

| 2 | 99 | 8 | Moderate |

| 3 | 93 | 25 | Low |

| 4 | 91 | 39 | Very Low |

Influence of Film Processing and Device Architectures

Film Deposition and Solvent Effects: Solution-based techniques such as spin-coating and drop-casting are commonly used for depositing P3TT films. The choice of solvent is crucial as it affects the solubility of the polymer and the evaporation rate during film formation, which in turn influences the degree of molecular ordering. Solvents with higher boiling points can allow for a longer time for the polymer chains to self-organize into a more ordered morphology, often leading to higher charge carrier mobilities. dtu.dk Studies on poly(3-dodecylthiophene) (P3DDT) have shown that solvents like chloroform (B151607), chlorobenzene, and toluene (B28343) can lead to different degrees of ordering within the thin film. rsc.org

Thermal Annealing: Post-deposition thermal annealing, which involves heating the polymer film to a temperature above its glass transition temperature, is a widely used technique to enhance the crystallinity and molecular ordering of the polymer film. This process allows the polymer chains to rearrange into a more thermodynamically stable and ordered state, which generally leads to a significant increase in charge carrier mobility. umons.ac.beznaturforsch.comresearchgate.net The annealing temperature and duration are critical parameters that need to be optimized for each specific polymer.

Device Architecture and Interfacial Modifications: The performance of an OFET is also influenced by its architecture (e.g., top-gate vs. bottom-gate) and the interfaces between the semiconductor, dielectric, and electrodes. Modifying the surface of the dielectric layer with self-assembled monolayers (SAMs) can improve the ordering of the polymer chains at the interface and reduce charge trapping, leading to enhanced mobility. aip.orgmanchester.ac.ukmanchester.ac.uk For instance, treating the SiO₂ dielectric surface with octadecyltrichlorosilane (B89594) (OTS) has been shown to improve the mobility of P3ATs. researcher.lifeaip.org

Table 2: Effect of Processing Solvent on the Performance of P3HT-based OFETs Illustrative data showing the impact of solvent choice on device characteristics.

| Solvent | Boiling Point (°C) | Resulting Film Morphology | Hole Mobility (cm²/Vs) |

| Chloroform | 61 | Less ordered | ~0.01 |

| Toluene | 111 | Moderately ordered | Moderate |

| 1,2,4-Trichlorobenzene | 214 | Highly crystalline | up to 0.12 |

Organic Photovoltaics (OPVs) / Solar Cells

Poly(3-tetradecylthiophene)-based materials are also promising candidates for the active layer in organic photovoltaic (OPV) devices, or solar cells, due to their ability to absorb light in the visible spectrum and transport charge carriers.

Bulk Heterojunction (BHJ) Device Configurations

The most common and efficient device structure for polymer-based solar cells is the bulk heterojunction (BHJ). In a BHJ device, the P3TT (as the electron donor) is blended with an electron-accepting material, typically a fullerene derivative like nih.govnih.gov-phenyl-C61-butyric acid methyl ester (PCBM), to form a nanoscale interpenetrating network.

Upon light absorption, the P3TT creates an exciton (B1674681) (a bound electron-hole pair). For the generation of a photocurrent, this exciton must be dissociated into free charge carriers. In a BHJ, this dissociation occurs at the interface between the P3TT donor and the PCBM acceptor.

Nanoscale Morphology: The efficiency of exciton dissociation is highly dependent on the nanoscale morphology of the donor-acceptor blend. An ideal morphology consists of a large interfacial area between the donor and acceptor domains, with domain sizes on the order of the exciton diffusion length (typically 10-20 nm). This ensures that most excitons generated within the P3TT can reach a donor-acceptor interface before they recombine. nih.govresearchgate.net

The power conversion efficiency (PCE) of an OPV is a measure of its ability to convert sunlight into electrical power. Several strategies are employed to enhance the PCE of P3TT-based solar cells.

Blend Ratio Optimization: The ratio of P3TT to the fullerene acceptor is a critical parameter that influences the morphology of the active layer and, consequently, the device performance. Optimizing this ratio is essential to achieve a balance between light absorption by the polymer and the formation of continuous pathways for both electron and hole transport to their respective electrodes. Studies on P3HT:PCBM blends have shown that varying the blend ratio significantly impacts the short-circuit current (Jsc), open-circuit voltage (Voc), and fill factor (FF), which are the key parameters determining the PCE. mdpi.com

Control of Nanoscale Morphology: As mentioned, controlling the nanoscale morphology is paramount for high efficiency. researchgate.netpolymer.cnmdpi.com This can be achieved through various processing techniques, including the choice of solvent, the use of solvent additives, and post-deposition annealing. These methods influence the phase separation and crystallinity of the donor and acceptor materials, which in turn affects exciton dissociation, charge transport, and recombination rates.

Thermal Annealing: Similar to its application in OFETs, thermal annealing of the BHJ active layer can improve the crystallinity of the P3TT and promote the formation of a more favorable nanoscale morphology. This often leads to an enhancement in both charge carrier mobility and light absorption, resulting in a higher PCE. nih.govresearchgate.net

Table 3: Performance of P3HT:PCBM Solar Cells with Different Blend Ratios A representative dataset demonstrating the effect of donor:acceptor ratio on OPV performance.

| P3HT:PCBM Ratio (w/w) | Jsc (mA/cm²) | Voc (V) | Fill Factor (%) | Power Conversion Efficiency (%) |

| 1:0.5 | 8.5 | 0.62 | 55 | 2.9 |

| 1:1 | 10.2 | 0.61 | 60 | 3.7 |

| 1:2 | 9.8 | 0.59 | 58 | 3.4 |

| 1:3 | 9.1 | 0.58 | 56 | 2.9 |

Single-Component and All-Polymer Solar Cells

Poly(3-tetradecylthiophene) and its derivatives are promising materials for single-component and all-polymer solar cells (APSCs), offering advantages in morphological stability and simplified device fabrication. In these architectures, the polymer's properties are engineered to facilitate both electron-donating and electron-accepting functions within a single layer or a blend of polymers.

Research into all-polymer solar cells has shown that the choice of polymer donor and acceptor is critical for achieving high power conversion efficiencies (PCE). While specific data for P3TDT in single-component organic solar cells (SCOSCs) is limited in publicly available research, studies on similar long-chain P3ATs provide valuable insights. For instance, a derivative of P3TDT, poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) (pBTTT), has been investigated as a light absorber and hole transporter in bulk heterojunction solar cells. When blended with a fullerene acceptor, pkusz.edu.cnpkusz.edu.cn-phenyl C71-butyric acid methyl ester (PC71BM), a PCE of 2.3% was achieved. stanford.edu This performance was characterized by a short-circuit current density (Jsc) of 9.37 mA/cm², an open-circuit voltage (Voc) of 0.525 V, and a fill factor (FF) of 0.48. stanford.edu

The development of SCOSCs aims to overcome some of the instability issues associated with bulk heterojunctions by covalently linking the donor and acceptor moieties. While efficiencies for SCOSCs have been steadily improving, reaching over 8% for some systems, the performance is highly dependent on the molecular architecture. researchgate.net For P3TDT-based SCOSCs, the long alkyl side chain would be expected to influence the morphology and charge transport within the active layer.

| Donor Polymer | Acceptor | Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| pBTTT | PC71BM | Bulk Heterojunction | 0.525 | 9.37 | 48 | 2.3 stanford.edu |

This table presents performance data for a derivative of poly(3-tetradecylthiophene) in a bulk heterojunction solar cell.

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Applications

Polythiophenes are known for their electroluminescent properties, typically emitting in the red-orange region of the visible spectrum. pkusz.edu.cn The specific emission characteristics are influenced by the effective conjugation length of the polymer backbone, which can be tuned by the nature of the side chains. The introduction of long alkyl side chains, such as the tetradecyl group in P3TDT, can increase the interchain distance, which may reduce luminescence quenching in the solid state and potentially enhance the electroluminescence efficiency. pkusz.edu.cn

While there is a substantial body of research on the application of poly(3-hexylthiophene) (P3HT) in polymer light-emitting diodes (PLEDs), specific studies detailing the performance of P3TDT in OLEDs are scarce. However, general trends observed in P3ATs suggest that increasing the length of the alkyl side chain can lead to a red-shift in the emission spectrum. Furthermore, the improved solubility of P3TDT facilitates its processing from solution, which is a significant advantage for the fabrication of large-area OLED displays.

The performance of PLEDs is critically dependent on the balance of charge injection and transport, as well as the photoluminescence quantum yield of the emissive material. For P3TDT-based OLEDs, the hole mobility would be a key parameter. While high hole mobilities are generally beneficial for charge transport, an imbalance with electron mobility can lead to a shift of the recombination zone towards the cathode, potentially reducing the device efficiency. The design of the device architecture, including the choice of hole and electron transport layers, would be crucial for optimizing the performance of a P3TDT-based OLED.

Photodetectors and Chemical Sensors Utilizing Conjugated Polymer Platforms

Conjugated polymers like P3TDT are attractive materials for photodetectors and chemical sensors due to their strong light absorption in the visible spectrum and the sensitivity of their conductivity to the surrounding environment.

In the context of photodetectors, the generation of a photocurrent upon illumination is the primary working principle. Research on P3HT-based photodetectors has demonstrated their potential for solution-processed, large-area, and flexible light-sensing applications. mdpi.comnih.gov These devices can exhibit high responsivity and detectivity. Given the similar electronic structure, P3TDT is expected to exhibit comparable photodetection capabilities, with the long tetradecyl side chain potentially influencing the film morphology and, consequently, the device performance.

For chemical sensors, the interaction of analyte molecules with the conjugated polymer film leads to a change in its electrical properties, such as conductivity or work function. This change can be measured to detect the presence of the analyte. Polythiophenes have been explored for the detection of a variety of gases and volatile organic compounds. For instance, P3HT-based sensors have shown sensitivity to nitric oxide (NO) with a limit of detection of around 0.5 ppm. researchgate.netmdpi.com The sensing mechanism often involves the analyte acting as a doping or de-doping agent for the polymer. The porous or nanostructured morphology of the polymer film can significantly enhance the sensitivity and response time by increasing the surface area available for interaction with the analyte. The good solution processability of P3TDT would allow for the fabrication of such optimized sensor morphologies.

| Polymer | Analyte | Sensor Type | Limit of Detection | Response/Recovery Time |

| P3HT | Nitric Oxide (NO) | OFET | ~0.5 ppm | ~6.6 min / ~8.0 min researchgate.netmdpi.com |

This table presents the performance of a P3HT-based chemical sensor, which provides an indication of the potential of similar poly(3-alkylthiophene)s like P3TDT.

Development of Flexible and Wearable Electronic Devices

The development of flexible and wearable electronics requires active materials that are not only electronically functional but also mechanically robust. The inherent flexibility of conjugated polymers makes them suitable candidates for such applications. The long, flexible tetradecyl side chains of P3TDT are expected to impart a lower Young's modulus and a higher degree of flexibility compared to polythiophenes with shorter side chains. This is because the long alkyl chains can act as a plasticizer, reducing the brittleness of the polymer film.

Research on other flexible polythiophenes has shown that the mechanical properties can be tailored by modifying the side chains. For instance, incorporating disiloxane (B77578) moieties into the side chains of a polythiophene resulted in a material with a large fracture strain of over 200%, a significant improvement compared to the 14% for P3HT. korea.ac.kr While specific mechanical data for P3TDT is not widely reported, it is anticipated that the tetradecyl side chains would contribute to improved flexibility, making it a promising candidate for applications in wearable sensors and flexible displays.

The solution processability of P3TDT is another key advantage for the fabrication of flexible devices, as it allows for the use of printing and coating techniques on flexible substrates like plastics and textiles. researchgate.net

Rational Design Principles for Tailored Device Performance

The performance of electronic devices based on poly(3-tetradecylthiophene) is intrinsically linked to its molecular structure and the resulting solid-state morphology. Several key design principles can be employed to tailor the material's properties for specific applications.

Side-Chain Engineering: The length and chemical nature of the alkyl side chain have a profound impact on the polymer's properties. The tetradecyl side chain in P3TDT enhances solubility in organic solvents, which is crucial for solution-based processing. nih.gov Longer side chains generally lead to a larger interchain distance, which can reduce intermolecular electronic coupling but also suppress aggregation-induced luminescence quenching. pkusz.edu.cn The side chains also influence the polymer's packing and crystallinity, which in turn affects charge carrier mobility. nih.gov

Regioregularity: The regioregularity of the polymer chain, referring to the head-to-tail (HT) coupling of the thiophene (B33073) units, is a critical parameter. A high degree of HT regioregularity leads to a more planar polymer backbone, which promotes π-π stacking and enhances charge carrier mobility. nih.gov Synthesis methods that yield highly regioregular P3TDT are therefore essential for achieving high-performance electronic devices.

Molecular Weight: The molecular weight of the polymer influences its mechanical properties, film-forming ability, and electronic characteristics. Higher molecular weight polymers generally exhibit better mechanical integrity and can lead to more interconnected charge transport pathways. stanford.edu However, very high molecular weights can also lead to reduced solubility and processability. Therefore, optimizing the molecular weight of P3TDT is a key aspect of material design. stanford.edu

By carefully controlling these molecular parameters, the electronic energy levels, charge transport characteristics, and morphology of P3TDT films can be rationally designed to meet the specific requirements of various organic electronic applications, from solar cells to wearable sensors.

Computational and Theoretical Investigations of 2 Bromo 3 Tetradecylthiophene and Its Polymers

Density Functional Theory (DFT) Studies on Electronic Band Structure and Conformation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules and materials. For polymers derived from 2-bromo-3-tetradecylthiophene, DFT studies would be crucial in determining their electronic band structure and stable conformations, which are fundamental to their optoelectronic properties.

Research on other poly(3-alkylthiophene)s has demonstrated that the electronic properties are highly dependent on the conformation of the polymer backbone. DFT calculations on polythiophene oligomers have shown that increasing the number of thiophene (B33073) units leads to a decrease in the HOMO-LUMO energy gap. mdpi.com For instance, DFT and Time-Dependent DFT (TD-DFT) studies on poly(3-octylthiophene) (P3OT) using the B3LYP/6-311+G(d) level of theory calculated a HOMO-LUMO energy gap of 2.81 eV in a vacuum. journaljmsrr.com These theoretical approaches are instrumental in predicting the electronic and molecular properties of such conductive polymers. journaljmsrr.com

The conformation of the alkyl side chains also plays a significant role. First-principle studies on 3-hexylthiophene (B156222) have revealed that electron correlation is important in determining the relative stability of folded versus extended side-chain conformations. researchgate.net The arrangement of these side chains, in turn, influences the packing of the polymer chains and, consequently, the bulk electronic properties. DFT calculations have been used to analyze the structural and electronic characteristics of various thiophene derivatives, indicating that substitutions on the thiophene ring can significantly alter the electronic properties. scienceopen.com

| Parameter | Value (in Vacuum) |

|---|---|

| HOMO | -6.44 eV |

| LUMO | -3.63 eV |

| Energy Gap | 2.81 eV |

Simulation of Optical Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating the optical properties of molecules. By calculating the vertical excitation energies, TD-DFT can predict the absorption and emission spectra. mdpi.com For P3OT, TD-DFT calculations have shown that the presence of solvents can slightly alter the excitation energy and oscillator strength. journaljmsrr.com The primary absorption peak in polythiophenes is attributed to the π-π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). As the number of monomer units in the polymer chain increases, the absorption wavelength tends to increase, corresponding to a smaller energy gap. mdpi.com

Quantum chemical calculations on 2-bromo-3-methoxythiophene (B13090750) have been used to obtain UV-vis and vibrational spectra, which showed reasonable agreement with experimental results. nih.gov Similar simulations for poly(3-tetradecylthiophene) would be expected to elucidate the influence of the longer tetradecyl side chain on the optical properties. The increased length of the alkyl chain in P3OT compared to P3HT has been shown to decrease the coplanarity of the main chain, which can be observed in absorption and photoluminescence spectroscopy. nih.gov

Molecular Dynamics (MD) Simulations for Polymer Chain Dynamics and Aggregate Formation

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of polymer chains and how they self-assemble into larger aggregates. These simulations provide insights into the morphology of the material at the atomic level, which is critical for understanding its macroscopic properties.

For amorphous poly(3-hexylthiophene), MD simulations have been employed to investigate the effects of chain length and temperature on conformational properties. ethz.ch These studies reveal that as the molecular weight increases, the polymer chains tend to adopt more random coil conformations. ethz.ch The choice of force fields in MD simulations is crucial, and assessments have been made by comparing simulation results with experimental data from X-ray scattering and neutron scattering. rsc.org Such studies have highlighted that atomic partial charges and torsion potentials along the backbone and side chains have the most significant impact on the structure and dynamics related to charge transport. rsc.org

MD simulations of P3HT have also been used to simulate packed structures at various temperatures and regioregularities. ntu.edu.tw These simulations indicate that lower regioregularity or higher temperatures lead to greater distortion of the thiophene rings from coplanarity. ntu.edu.tw For poly(3-tetradecylthiophene), the longer and more flexible tetradecyl side chain would likely have a pronounced effect on chain packing and the formation of crystalline domains. The interdigitation of these longer side chains could lead to different packing motifs compared to P3HT, which would, in turn, affect the electronic coupling between polymer chains.

Theoretical Modeling of Charge Transport Dynamics and Disorder Effects

Theoretical models are essential for understanding the mechanisms of charge transport in conjugated polymers and the role of disorder. Charge transport in these materials is often described by a hopping model, where charge carriers move between localized states. The efficiency of this process is influenced by both intramolecular (along the chain) and intermolecular (between chains) factors.

The length of the alkyl side chain has been shown to influence charge transport. A study comparing P3HT and P3OT found that the longer octyl side chain in P3OT leads to increased interchain spacing, which can result in decreased charge carrier mobility. nih.gov This is attributed to the presence of greater positional disorder. nih.gov Theoretical models for poly(3-tetradecylthiophene) would need to account for the increased conformational flexibility and potential for disorder introduced by the long tetradecyl side chains. The interplay between crystalline and amorphous regions is critical, as the disordered chains can significantly complicate the charge-transfer behavior. ntu.edu.tw

| Transport Direction | Typical Hole Mobility (cm²/V·s) |

|---|---|

| Intrachain | ~1 |

| Interchain (π-π stacking) | ~10⁻² |

Quantitative Structure-Property Relationship (QSPR) Studies for Material Design

By systematically varying the chemical structure, for example, by changing the length and branching of the alkyl side chains, and then calculating the resulting electronic and charge transport properties using the computational methods described above, a QSPR model could be developed. This model would allow for the prediction of properties for yet-to-be-synthesized polymers.

For poly(3-alkylthiophene)s, QSPR studies could correlate properties like the HOMO-LUMO gap, charge carrier mobility, and absorption spectra with molecular descriptors such as the length of the alkyl side chain, the degree of polymerization, and the regioregularity. For instance, it is known that increasing the regioregularity of P3ATs generally leads to better optical absorption and charge transport due to more ordered chain packing. nih.gov Similarly, the length of the alkyl side chain influences the melting temperature and crystallinity of P3ATs. nih.gov A QSPR model could quantify these relationships, providing a valuable tool for the rational design of new materials with tailored optoelectronic properties for applications in organic electronics.

Current Challenges and Future Research Directions for Poly 3 Tetradecylthiophene Materials

Addressing Characterization Complexities for Conjugated Polyelectrolytes and High Molecular Weight Polymers

A fundamental challenge in working with P3TT and other high molecular weight conjugated polymers is their accurate characterization. The molecular weight, polydispersity, and regioregularity of the polymer chain are critical parameters that dictate its electronic and optical properties.

Gel Permeation Chromatography (GPC), or Size-Exclusion Chromatography (SEC), is a widely used technique for measuring molecular weight distributions. However, its application to conjugated polymers like P3TT is often problematic. acs.orgpsu.edu These polymers typically have semiflexible or rigid backbones, which behave differently in solution compared to the flexible polystyrene standards used for calibration. This mismatch can lead to significant inaccuracies in molecular weight determination. acs.orgpsu.edu Furthermore, the poor solubility of some conjugated polymers in common GPC eluents complicates the analysis. acs.orgresearchgate.net

To overcome these issues, researchers are exploring advanced techniques. The use of a universal calibration combined with in-line concentration measurements can yield more accurate results. acs.orgpsu.edu Coupling GPC with static light scattering (MALS) provides a method to determine absolute molecular weight, verifying the accuracy of the chromatographic results. acs.orgpsu.eduazom.com For particularly challenging ultrahigh molecular weight polymers, alternative separation techniques like asymmetric-flow field-flow fractionation (AF4) can eliminate issues like shear degradation that occur in GPC columns. azom.comresearchgate.net

Table 1: Comparison of Polymer Characterization Techniques

| Technique | Principle | Advantages for P3TT | Challenges for P3TT |

|---|---|---|---|

| Gel Permeation Chromatography (GPC/SEC) | Separation based on hydrodynamic volume | Relatively simple and widely available | Inaccurate M_w due to stiffness and non-ideal column interactions; potential for shear degradation. acs.orgazom.com |

| GPC with Multi-Angle Light Scattering (GPC-MALS) | GPC separation followed by absolute M_w determination via light scattering | Provides absolute molecular weight, overcoming calibration issues. azom.com | Requires accurate refractive index increment (dn/dc) measurement. acs.org |

| ¹H-NMR Spectroscopy | Analysis of proton signals to determine regioregularity and end-groups | Provides detailed information on polymer microstructure (e.g., regioregularity). | Can be complex for high molecular weight polymers; less direct measure of full M_w distribution. |

| Asymmetric-Flow Field-Flow Fractionation (AF4) | Separation in an open channel using a cross-flow field | Minimizes shear degradation and non-steric column interactions. azom.com | Less common instrumentation; can be more complex to optimize. |

Strategies for Enhancing Reproducibility and Long-Term Stability in Devices

One of the primary degradation mechanisms involves the photo-oxidation of the polymer. researchgate.netnih.gov This process can be mediated by the formation of superoxide (B77818) radical ions, which then attack the conjugated backbone, leading to a loss of conjugation and diminished electronic performance. nih.gov The morphology of the active layer in a device is also critical; segregation of donor and acceptor materials over time can lead to performance decay. acs.org

Strategies to enhance stability are a major focus of current research:

Encapsulation: Protecting the active layer from oxygen and moisture with barrier materials is a crucial first step and has been shown to enable lifetimes of thousands of hours. researchgate.net

Material Design: Synthesizing polymers with optimized highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) levels can suppress the formation of destructive superoxide species. nih.gov

Additive Engineering: The incorporation of stabilizing additives into the active layer can significantly slow down degradation. Hindered Amine Light Stabilizers (HALS) and even multi-walled carbon nanotubes have shown promise in reducing the rate of degradation in polythiophenes. researchgate.net Volatile solid additives can be used during processing to improve molecular packing and thermal stability, leading to longer device lifetimes. acs.org

Morphology Stabilization: The use of amphiphilic additives can delay the degradation of the active layer morphology, particularly under thermal stress. acs.org

Exploration of Novel Synthetic Pathways for Precise Polymer Architectures